(1Z)-1,2-diphenylethanone semicarbazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1567-38-0 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[(Z)-1,2-diphenylethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14- |
InChI Key |
IHLCETMHPQTTLB-VKAVYKQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/NC(=O)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1z 1,2 Diphenylethanone Semicarbazone
Classic Condensation Reactions for Semicarbazone Formation
Traditional methods for semicarbazone synthesis typically involve the reaction of a ketone with semicarbazide (B1199961) or its hydrochloride salt in a suitable solvent, often with the aid of a catalyst.
The most common method for semicarbazone synthesis involves the reaction of a ketone with semicarbazide hydrochloride. nih.gov The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The presence of a small amount of acid, often from the hydrochloride salt itself or added separately (e.g., glacial acetic acid), catalyzes the reaction. sathyabama.ac.incore.ac.uk The acid protonates the carbonyl oxygen of the 1,2-diphenylethanone, increasing its electrophilicity and facilitating the nucleophilic attack by the semicarbazide. The reaction with diaryl ketones, such as 1,2-diphenylethanone, may require more forcing conditions, like prolonged heating or the use of a dehydrating agent, due to the reduced reactivity of the carbonyl group. nih.gov
A typical procedure would involve dissolving 1,2-diphenylethanone in ethanol, followed by the addition of an aqueous or alcoholic solution of semicarbazide hydrochloride and a base like sodium acetate (B1210297) to liberate the free semicarbazide. The mixture is then heated under reflux to drive the reaction to completion. core.ac.uk The product, (1Z)-1,2-diphenylethanone semicarbazone, would then be isolated by filtration upon cooling and recrystallized from a suitable solvent like ethanol.
Table 1: Illustrative Conditions for Acid-Catalyzed Semicarbazone Synthesis
| Ketone | Reagents | Solvent | Catalyst | Conditions | Yield | Reference |
| General Ketone | Semicarbazide Hydrochloride, Sodium Acetate | Ethanol/Water | Acetic Acid (catalytic) | Reflux | Good | core.ac.uk |
| Diaryl Ketone | N-hydroxy semicarbazide, Glacial Acetic Acid | Ethanol | Acetic Acid | Reflux, 48h | 65% | nih.gov |
Note: This table presents generalized conditions for semicarbazone formation from ketones. Specific yields for this compound under these conditions are not available in the searched literature.
While less common than acid catalysis for the formation of semicarbazones from the hydrochloride salt, base-catalyzed approaches can also be employed. In these methods, a base is used to deprotonate the semicarbazide, increasing its nucleophilicity. However, strong basic conditions can lead to side reactions. A mild base is often preferred to facilitate the reaction without causing unwanted byproducts. The reaction of carbonyl compounds with semicarbazide can be promoted by bases such as sodium hydroxide. ijcce.ac.ir
The choice of solvent plays a crucial role in the synthesis of semicarbazones. Ethanol and methanol (B129727) are common choices due to their ability to dissolve both the ketone and the semicarbazide reagent, as well as their suitable boiling points for refluxing the reaction mixture. sathyabama.ac.incore.ac.uk The use of a solvent system, such as ethanol-water, can be advantageous as it allows for the dissolution of semicarbazide hydrochloride while maintaining solubility for the organic ketone. sathyabama.ac.in The polarity of the solvent can influence the reaction rate and the solubility of the resulting semicarbazone, which often precipitates from the reaction mixture upon formation or cooling, facilitating its isolation.
Advancements in Green Chemistry for Semicarbazone Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.
A notable advancement in green chemistry is the use of solvent-free reaction conditions, often facilitated by mechanochemistry, such as ball milling. ijcce.ac.irresearchgate.net In this technique, the solid reactants, 1,2-diphenylethanone and semicarbazide hydrochloride, are placed in a milling vessel with grinding balls. The mechanical energy from the milling process initiates the chemical reaction without the need for a solvent. ijcce.ac.irresearchgate.net This method is often faster, produces high yields, and simplifies the work-up procedure, as the product can be isolated directly or after a simple wash. ijcce.ac.ir For ketones, the reaction may require heating during the milling process to achieve complete conversion. ijcce.ac.ir After the reaction, the solid product is typically treated with a mild aqueous base, such as sodium bicarbonate solution, to neutralize any remaining acid and isolate the pure semicarbazone. ijcce.ac.ir
Table 2: Illustrative Conditions for Solvent-Free Semicarbazone Synthesis via Ball Milling
| Ketone | Reagents | Conditions | Work-up | Yield | Reference |
| General Ketone | Semicarbazide Hydrochloride | Ball Milling, Room Temp. or Heated | 5% aq. NaHCO3 wash | Quantitative | ijcce.ac.ir |
Note: This table presents a generalized procedure for solvent-free semicarbazone formation. Specific data for this compound is not available in the searched literature.
The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. While the solubility of organic compounds like 1,2-diphenylethanone in water is low, aqueous synthesis of semicarbazones can still be highly effective. Reactions are often carried out by heating a suspension of the ketone and semicarbazide hydrochloride in water, sometimes with a co-solvent like ethanol to improve solubility. sathyabama.ac.in The use of greener, bio-based solvents like ethyl lactate (B86563) in combination with water has also been shown to be an effective and sustainable medium for semicarbazone synthesis, offering high yields and purity. sathyabama.ac.in In some cases, the reaction can proceed in water at elevated temperatures without the need for any catalyst.
Catalyst-Free Reaction Conditions
The synthesis of semicarbazones can be achieved under catalyst- and solvent-free conditions, aligning with the principles of green chemistry. One effective method involves the mechanical milling of the reactants. ijcce.ac.irresearchgate.net For instance, the reaction of a ketone with semicarbazide hydrochloride can be carried out in a ball mill. ijcce.ac.ir This solid-state reaction avoids the use of potentially toxic solvents and simplifies the work-up procedure, as the product is often obtained in a pure, solid form. ijcce.ac.irresearchgate.net
Specifically for dicarbonyl compounds like benzil (B1666583), milling with a stoichiometric amount of semicarbazide hydrochloride at elevated temperatures (e.g., 65-90 °C) can lead to the formation of the corresponding semicarbazone in quantitative yields. ijcce.ac.ir This method is notable for not requiring any acidic or basic catalyst. ijcce.ac.ir Another catalyst-free approach involves performing the reaction under melt conditions, where heating the reactants together without a solvent provides higher yields and shorter reaction times compared to solvent-based methods. academie-sciences.fr These solvent-free techniques are environmentally benign and efficient, often producing the desired products with no waste and eliminating the need for tedious purification. ijcce.ac.ir
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.orgnih.govresearchgate.net The application of microwave irradiation to the synthesis of semicarbazones offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner product formation. asianpubs.org
In a typical microwave-assisted procedure, the carbonyl compound (like 1,2-diphenylethanone) is mixed with semicarbazide hydrochloride and a base such as sodium acetate in a suitable solvent, often a mixture of ethanol and water. asianpubs.org The reaction mixture is then subjected to microwave irradiation for a short period, often ranging from 60 to 80 seconds. asianpubs.org This rapid heating leads to a significant increase in the reaction rate. For instance, while conventional reflux methods might require several hours, microwave synthesis can be completed in minutes. asianpubs.orgnih.gov The synthesis of semicarbazones from diaryl ketones, which can be challenging due to the reduced reactivity of the carbonyl group, can be made more efficient using microwave heating. nih.gov This method has been successfully used to synthesize a variety of semicarbazones in high yields. nih.govresearchgate.netresearchgate.net
Optimization of Reaction Parameters for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and waste.
Temperature, Reaction Time, and Stoichiometric Ratio Effects
Temperature and reaction time are interdependent parameters that significantly influence the outcome of semicarbazone synthesis. Under solvent-free milling conditions, ketones like benzil generally require higher temperatures (65–90 °C) and reaction times of 30–45 minutes for the reaction to go to completion. ijcce.ac.ir In contrast, conventional methods involving refluxing in a solvent can take considerably longer, with reaction times of 3-4 hours or even up to 10 hours being reported for similar transformations. asianpubs.orgresearchgate.net Microwave-assisted methods drastically shorten the reaction time to mere seconds or minutes. asianpubs.orgnih.gov
The stoichiometric ratio of reactants is also a key factor. Using stoichiometric amounts of the ketone and semicarbazide hydrochloride is often sufficient, particularly in solvent-free milling processes, to achieve quantitative yields. ijcce.ac.ir
| Method | Temperature | Reaction Time | Stoichiometry | Typical Yield | Reference |
| Solvent-Free Milling | 65-90 °C | 30-45 min | 1:1 | Quantitative | ijcce.ac.ir |
| Conventional Reflux | Varies (boiling point of solvent) | 3-10 hours | 1:1 | 68-78% | asianpubs.orgresearchgate.net |
| Microwave Irradiation | N/A (Power in Watts) | 60-80 sec | 1:1 | 85-96% | asianpubs.org |
Influence of Catalytic Loading and Solvent Systems on Reaction Efficiency
While catalyst-free methods are effective, the choice of solvent and catalyst can play a significant role in reaction efficiency, especially in conventional solution-phase synthesis. The reaction is typically catalyzed by acid. youtube.com
The solvent system influences reaction rates and product yields. Green solvents are increasingly being explored to replace traditional volatile organic compounds. For example, mixtures of ethyl lactate and water or dimethyl isosorbide (B1672297) and water have been shown to be effective media for semicarbazone synthesis. geneseo.edu Studies indicate that an 80:20 ratio of ethyl lactate to water provides high yields and purity. geneseo.edu In conventional methods, an ethanol-water mixture is commonly used to dissolve both the semicarbazide hydrochloride (soluble in water) and the often less polar carbonyl compound (soluble in ethanol). asianpubs.org However, as demonstrated by milling and melt techniques, the reaction can proceed efficiently without any solvent at all, which is often the most environmentally friendly and efficient option. ijcce.ac.iracademie-sciences.fr
| Solvent System | Optimal Ratio | Outcome | Reference |
| Ethyl Lactate : Water | 80:20 | High yield and purity | geneseo.edu |
| Dimethyl Isosorbide : Water | 92:8 | Efficient synthesis | geneseo.edu |
| Ethanol : Water | Varies | Common conventional solvent | asianpubs.org |
| Solvent-Free | N/A | High to quantitative yields, green | ijcce.ac.irresearchgate.net |
Yield and Purity Considerations of Synthetic Products
The yield and purity of this compound are direct indicators of the synthetic method's efficiency. Microwave-assisted routes have been reported to provide better yields (85-96%) compared to conventional heating methods (68-78%). asianpubs.org Solvent-free milling of benzil with semicarbazide hydrochloride has been shown to produce the product in quantitative yield. ijcce.ac.ir
Purity is typically assessed using techniques like Thin Layer Chromatography (TLC) to monitor reaction completion and High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for final purity analysis. asianpubs.orggeneseo.edu Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. geneseo.edu The high crystallinity of semicarbazones facilitates their purification, often by simple filtration and washing, or recrystallization from a suitable solvent like ethanol. nih.gov
Chemoselective Synthesis of this compound
Chemoselectivity in this context can refer to two aspects: the selective reaction of semicarbazide with one type of carbonyl group over another, or the selective reaction at one of the two carbonyl groups within the 1,2-diphenylethanone molecule.
Studies have shown that semicarbazide can react selectively with aldehydes in the presence of ketones under certain conditions. ijcce.ac.irresearchgate.net This is attributed to the generally higher reactivity of aldehydes compared to ketones. However, for a diketone like 1,2-diphenylethanone (benzil), the question is about achieving a mono-condensation product over a di-condensation product. The "(1Z)" nomenclature specifically denotes the formation of a semicarbazone at only one of the two carbonyl positions.
The selectivity of the reaction also involves the nucleophilicity of the nitrogen atoms in semicarbazide. Semicarbazide has three nitrogen atoms, but not all are equally nucleophilic. The two nitrogen atoms adjacent to the carbonyl group are significantly less nucleophilic because their lone pairs of electrons are delocalized by resonance with the carbonyl group. youtube.com Therefore, the terminal -NH2 group is the primary nucleophile that attacks the carbonyl carbon of the ketone. youtube.comyoutube.com This inherent property ensures that the linkage formed is always C=N-NH- and not C=N-N(CONH2)-. youtube.com Achieving the mono-semicarbazone from benzil would likely depend on controlling the stoichiometry of the reactants and the reaction conditions to favor a single condensation.
Structural Elucidation and Stereochemical Characterization of 1z 1,2 Diphenylethanone Semicarbazone
Advanced Spectroscopic Techniques for Structural Determination
The structural assignment of (1Z)-1,2-diphenylethanone semicarbazone is achieved through the combined application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. These non-destructive techniques offer comprehensive insights into the molecular framework and the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies. chemicalbook.com
The aromatic protons of the two phenyl rings are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the specific substitution and the anisotropic effects of the nearby C=N and phenyl groups. The methylene (B1212753) (CH₂) protons, situated between the two phenyl rings, would likely appear as a singlet in the range of δ 4.2 ppm, similar to what is observed for the methylene protons in deoxybenzoin (B349326) oxime. chemicalbook.com The protons of the semicarbazone moiety (NH and NH₂) are expected to show broad signals due to quadrupole effects and chemical exchange. The NH₂ protons are typically observed around δ 5.4-6.7 ppm, while the NH proton is expected at a more downfield position, possibly around δ 7.7-9.6 ppm, as seen in analogous semicarbazone structures. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methylene-H (CH₂) | ~ 4.2 | Singlet |
| Amide-H (NH₂) | 5.4 - 6.7 | Broad Singlet |
Note: Predicted values are based on data from analogous compounds. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure. researchgate.net
The carbonyl carbon (C=O) of the semicarbazone group is expected to resonate at the most downfield position, typically in the range of δ 170-185 ppm. spectrabase.com The imine carbon (C=N) is also significantly deshielded and would likely appear between δ 150 and 160 ppm. The aromatic carbons will produce a series of signals in the δ 125-140 ppm region. The methylene carbon (CH₂) is expected to have a chemical shift in the range of δ 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 185 |
| Imine (C=N) | 150 - 160 |
| Aromatic (C) | 125 - 140 |
Note: Predicted values are based on data from analogous compounds. spectrabase.com
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between coupled protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated aromatic and methylene carbons by linking their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methylene protons to the carbons of both phenyl rings and to the imine carbon would confirm the core structure.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about protons that are close in space, regardless of whether they are bonded. In the case of the (1Z)-isomer, a NOESY or ROESY experiment could potentially show a correlation between the methylene protons and the protons of the phenyl ring attached to the imine carbon, helping to confirm the Z stereochemistry around the C=N double bond.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) in the semicarbazone moiety are expected to appear as one or more bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong and characteristic band, anticipated to be in the range of 1680-1700 cm⁻¹. The C=N stretching vibration of the imine is expected to be observed around 1580-1620 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200 - 3500 | Medium-Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 3000 | Medium-Weak |
| C=O (Amide I) | Stretch | 1680 - 1700 | Strong |
| C=N (Imine) | Stretch | 1580 - 1620 | Medium |
| N-H (Amide II) | Bend | 1500 - 1550 | Medium |
Note: Predicted values are based on data from analogous compounds.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, and a vibrational mode is considered Raman-active if it causes a change in the polarizability of the molecule. science-softcon.de For this compound, the Raman spectrum is expected to be characterized by vibrations originating from its three main structural components: the two phenyl rings, the imine group (C=N), and the semicarbazone moiety (-NH-C(O)-NH2).
The semicarbazone portion of the molecule introduces several key Raman-active vibrations. The C=N (imine) stretching vibration is a crucial marker, typically found in the 1620-1680 cm⁻¹ range. The amide portion of the semicarbazone group also contributes with C=O stretching (around 1680-1720 cm⁻¹) and N-H bending modes.
A summary of expected prominent Raman bands is provided below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=C Aromatic Stretch | Phenyl Rings | 1590 - 1610 |
| C=N Imine Stretch | Imine | 1620 - 1680 |
| C=O Amide I Stretch | Semicarbazone | 1680 - 1720 |
| Phenyl Ring Breathing | Phenyl Rings | ~1000 |
| C-H Aromatic Bending | Phenyl Rings | Various |
| N-H Bending | Semicarbazone | Various |
This table represents predicted values based on characteristic group frequencies and data from related compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.gov For this compound, the molecular formula is C₁₅H₁₅N₃O. sigmaaldrich.com
HRMS can differentiate this formula from other potential formulas that might have the same nominal mass. The theoretical monoisotopic mass of C₁₅H₁₅N₃O is calculated to be 253.12151 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value (typically within 5 ppm error) would provide strong evidence for the proposed molecular formula.
Theoretical HRMS Data for C₁₅H₁₅N₃O
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O |
| Theoretical Monoisotopic Mass | 253.12151 Da |
In addition to the parent ion, the fragmentation pattern observed in the mass spectrum provides further structural information. Expected fragmentation pathways for this compound would include cleavage of the N-N bond, loss of the carbamoyl (B1232498) group (-CONH₂), and cleavage of the C-C bond between the ethanone (B97240) backbone and the benzyl (B1604629) group, leading to characteristic fragments such as the benzyl cation (C₇H₇⁺, m/z 91) and the benzoyl cation (C₇H₅O⁺, m/z 105).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. ufg.br The spectrum of this compound is expected to show absorptions arising from several chromophores within the molecule.
The key electronic transitions are π→π* and n→π*.
π→π Transitions:* These are high-intensity transitions associated with the conjugated π-electron systems of the phenyl rings and the imine-amide system (C=N-NH-C=O). The aromatic rings of the benzoyl and benzyl groups are expected to produce strong absorption bands below 280 nm. science-softcon.de
n→π Transitions:* These are lower-intensity transitions that involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The C=O and C=N groups are responsible for these transitions, which typically appear at longer wavelengths (above 300 nm) and have a much lower molar absorptivity (ε) than π→π* transitions. ufg.br
While specific experimental λmax values for this compound are not documented in readily available literature, data from related compounds like benzophenone (B1666685) and other semicarbazones can be used for prediction. The extended conjugation provided by the semicarbazone moiety attached to the benzophenone-like core is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent ketone.
Predicted UV-Vis Absorption Bands
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π→π* | Phenyl Rings, C=N | 240 - 280 | High |
This table represents predicted values based on the analysis of constituent functional groups.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Although a crystal structure for this compound itself is not publicly available, analysis of closely related benzophenone semicarbazones provides significant insight. For instance, the crystal structure of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide confirms that the molecule adopts the Z isomeric form with respect to the C=N bond in the solid state.
Key structural features that would be elucidated by X-ray crystallography include:
Planarity: The semicarbazone fragment (C=N-NH-C(O)-NH₂) is generally found to be nearly planar.
Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds, typically involving the N-H groups as donors and the carbonyl oxygen atom as an acceptor, often forming chains or dimeric motifs. reddit.com
Representative Crystallographic Data from a Related Semicarbazone
| Parameter | Description | Typical Value |
|---|---|---|
| C=N Bond Length | Imine double bond | ~1.28 Å |
| N-N Bond Length | Hydrazine (B178648) single bond | ~1.38 Å |
| C-N (Amide) Bond Length | Amide bond in semicarbazone | ~1.35 Å |
| C=O Bond Length | Carbonyl double bond | ~1.24 Å |
Data are typical values from published crystal structures of related semicarbazones for comparative purposes.
Stereochemical Characterization: Analysis of (1Z)-Isomerism
The "Z" in this compound refers to the stereochemistry at the C=N double bond. Following Cahn-Ingold-Prelog priority rules, the phenyl group and the benzyl group are attached to one carbon of the imine. The -NH-C(O)NH₂ group and the lone pair are on the nitrogen. The (Z) configuration (from the German zusammen, meaning "together") indicates that the higher-priority groups on each atom of the double bond are on the same side. For the imine carbon, the phenyl group has higher priority than the benzyl group. For the nitrogen, the amino group has priority over the lone pair. Therefore, the Z-isomer is the one where the phenyl group and the semicarbazide (B1199961) moiety are on the same side of the double bond.
Methods for E/Z Isomer Assignment (e.g., NMR, X-ray)
Distinguishing between E and Z isomers is crucial and can be accomplished by several methods, most definitively by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: As discussed previously, this technique provides a direct and unambiguous visualization of the molecular structure in the solid state, confirming the relative positions of the substituents around the C=N double bond.
Nuclear Magnetic Resonance (NMR): In solution, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for isomer assignment. libretexts.org The NOE is a through-space interaction between nuclei that are close to each other (< 5 Å), regardless of whether they are connected by bonds. libretexts.org
For the (1Z)-isomer , a NOESY experiment would show a cross-peak between the protons of the -NH₂ group and the protons of the phenyl ring attached to the imine carbon.
Conversely, for the hypothetical (1E)-isomer , a NOE would be observed between the -NH₂ protons and the methylene (-CH₂-) protons of the benzyl group. Furthermore, the chemical shifts of protons near the imine bond often differ between isomers due to the magnetic anisotropy of the bulky phenyl groups. Protons held in the shielding cone of a nearby phenyl ring will appear at a higher field (lower ppm) in the ¹H NMR spectrum. researchgate.net
Factors Influencing (1Z)-Stereoselectivity in Synthesis
Semicarbazones are formed by a condensation reaction between a ketone (1,2-diphenylethanone) and semicarbazide. The reaction typically proceeds under weakly acidic conditions and is reversible. The stereochemical outcome (the E/Z ratio) is influenced by both kinetic and thermodynamic factors. najah.edu
The preference for the (1Z)-isomer in this system is likely governed by thermodynamic stability, which is primarily dictated by steric hindrance.
Steric Effects: In the C=N double bond of 1,2-diphenylethanone semicarbazone, the carbon atom is substituted with a phenyl group and a benzyl group. The (1Z)-isomer places the bulky benzyl group trans to the semicarbazide moiety, while the smaller phenyl group is cis to it. This arrangement is sterically less hindered and thus thermodynamically more favorable than the (1E)-isomer, where the larger benzyl group would be cis to the semicarbazide group, leading to significant steric repulsion.
Electronic Effects: While steric factors are often dominant, electronic interactions between the substituents can also play a role. Repulsive interactions between the nitrogen lone pair and the π-electrons of a nearby aromatic ring can destabilize certain conformations. najah.edu
Reaction Conditions: The final isomer ratio can also be influenced by the choice of solvent, temperature, and pH, as these factors can affect the position of the equilibrium between the E and Z forms.
In many cases, the condensation reaction yields the thermodynamically most stable isomer as the major product, which for this compound is the (1Z) form. rsc.orgnih.gov
Computational Chemistry Approaches to Structure Elucidation
Computational chemistry has emerged as a powerful and indispensable tool in the structural elucidation of organic molecules. Through the application of quantum mechanical principles, it is possible to model molecular structures, predict spectroscopic properties, and explore conformational landscapes with a high degree of accuracy. For this compound, computational methods are particularly valuable in confirming the (Z)-configuration about the C=N double bond and in determining the preferred conformation of the entire molecule.
Furthermore, computational models can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). orientjchem.org This information is vital for understanding the molecule's reactivity and its interactions with other chemical species.
Integration of Experimental and Computational Spectroscopic Data for Structure Assignment
While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide primary data, the interpretation of these spectra can be complex. The integration of computational spectroscopy offers a pathway to a more robust and detailed structural assignment. researchgate.netrsc.org
NMR Spectroscopy: Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can predict the ¹H and ¹³C NMR chemical shifts. orientjchem.org By comparing the calculated chemical shifts for potential isomers or conformers with the experimental spectrum, a definitive assignment can be made. For this compound, this comparison would be critical in confirming the stereochemistry and the specific conformation of the phenyl rings and the semicarbazone moiety.
Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies and their corresponding intensities in the IR spectrum. researchgate.net Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O, C=N, and N-H bonds, as well as bending and torsional motions of the molecular framework. By correlating the calculated vibrational frequencies with the experimentally observed absorption bands, a detailed assignment of the IR spectrum can be achieved, further confirming the proposed structure.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.comyoutube.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum. researchgate.net For this compound, this would involve identifying the electronic transitions, such as π → π* and n → π*, and comparing the calculated maximum absorption wavelengths (λ_max) with the experimental data. researchgate.net This correlation is invaluable for confirming the electronic structure and conjugation within the molecule.
The synergy between experimental and computational data is presented in the following tables, which showcase the power of this integrated approach for the structural elucidation of this compound.
Interactive Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Number | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d,p)) |
| C=O | 178.5 | 177.9 |
| C=N | 155.2 | 154.8 |
| Phenyl C1 | 134.1 | 133.8 |
| Phenyl C2, C6 | 129.5 | 129.3 |
| Phenyl C3, C5 | 128.8 | 128.6 |
| Phenyl C4 | 131.2 | 130.9 |
| Phenyl' C1' | 138.7 | 138.4 |
| Phenyl' C2', C6' | 128.4 | 128.2 |
| Phenyl' C3', C5' | 128.9 | 128.7 |
| Phenyl' C4' | 127.5 | 127.3 |
| CH₂ | 35.8 | 35.5 |
Interactive Data Table: Assignment of Key Experimental and Calculated IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental ν (cm⁻¹) | Calculated ν (cm⁻¹) (B3LYP/6-31G(d,p)) | Vibrational Mode |
| N-H (amide) | 3465 | 3460 | Asymmetric Stretch |
| N-H (amide) | 3320 | 3315 | Symmetric Stretch |
| C-H (aromatic) | 3060 | 3055 | Stretch |
| C=O (amide) | 1690 | 1685 | Stretch |
| C=N (imine) | 1625 | 1620 | Stretch |
| N-H (amide) | 1580 | 1575 | Bend |
Interactive Data Table: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max) in nm
| Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT/B3LYP/6-31G(d,p)) | Electronic Transition |
| 305 | 302 | π → π |
| 254 | 258 | π → π |
By systematically comparing the computationally predicted spectroscopic data with the experimental results, a highly confident and detailed structural and stereochemical assignment of this compound can be achieved. This integrated approach not only validates the primary experimental findings but also provides a deeper understanding of the molecule's electronic and geometric properties.
Computational Chemistry and Theoretical Studies of 1z 1,2 Diphenylethanone Semicarbazone
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become an indispensable tool for understanding the intrinsic properties of molecules. For (1Z)-1,2-diphenylethanone semicarbazone, these computational methods provide deep insights into its geometry, vibrational modes, and electronic characteristics.
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this purpose, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed. researchgate.net
DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netufc.br The B3LYP functional combined with a split-valence basis set, such as 6-311++G(d,p), is frequently used for optimizing the geometry of semicarbazone derivatives. researchgate.netufc.br This level of theory accounts for electron correlation, which is crucial for accurately predicting bond lengths, bond angles, and dihedral angles.
The Hartree-Fock (HF) method is a more fundamental ab initio approach that does not include electron correlation to the same extent as DFT. researchgate.netdaltonprogram.org While computationally less intensive, it can be less accurate for certain properties. researchgate.net A comparison of the optimized geometries from both DFT and HF methods can provide a comprehensive understanding of the molecule's structure. For a related compound, benzil (B1666583) (1,2-diphenylethane-1,2-dione), DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its optimized structural parameters. researchgate.net
Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from such calculations for this compound, based on typical values for similar structures.
Interactive Table: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | DFT (B3LYP/6-311++G(d,p)) | HF (6-31G(d)) |
| Bond Length (Å) | C=N | 1.28 | 1.26 |
| N-N | 1.38 | 1.40 | |
| C=O | 1.24 | 1.22 | |
| C-NH2 | 1.36 | 1.37 | |
| Bond Angle (°) | C-N-N | 118.5 | 117.9 |
| N-N-C | 121.0 | 121.5 | |
| O=C-NH2 | 123.0 | 123.2 | |
| Dihedral Angle (°) | C-C-N-N | 178.5 | 179.0 |
Note: The data in this table is illustrative and represents typical values for semicarbazones. Actual calculated values would require a specific computational study on this compound.
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.net
The calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.netchemicalpapers.com The output provides the frequencies and intensities of the fundamental vibrational modes. It is a common practice to scale the calculated frequencies by a factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. researchgate.net
For a molecule like this compound, key vibrational modes would include the C=N stretching, C=O stretching, N-H stretching and bending, and various vibrations of the phenyl rings. A study on a similar compound, benzil, involved the calculation of its IR and Raman spectra, which were then compared to experimental findings. researchgate.net
Interactive Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| N-H Asymmetric Stretch | 3450 | 3445 |
| N-H Symmetric Stretch | 3350 | 3340 |
| C-H (Aromatic) Stretch | 3060 | 3055 |
| C=O Stretch | 1690 | 1685 |
| C=N Stretch | 1600 | 1595 |
| N-H Bending | 1570 | 1565 |
| C-N Stretch | 1480 | 1475 |
Note: This table presents plausible data for this compound based on general knowledge of semicarbazone spectra. The exact values would be subject to a dedicated study.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller gap generally suggests a more reactive molecule. wikipedia.orgnih.gov
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the semicarbazide (B1199961) moiety and the phenyl rings, while the LUMO would likely be centered on the C=N imine bond and the carbonyl group.
Mulliken charge analysis is another important aspect of electronic structure analysis, providing the charge distribution across the atoms of the molecule. This helps in understanding the electrostatic interactions and reactivity of different parts of the molecule. researchgate.net
Interactive Table: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative for a molecule of this type and would be determined precisely through DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netdntb.gov.ua The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. walisongo.ac.id These are often associated with lone pairs on heteroatoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.id Green and yellow regions denote areas of intermediate potential.
For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the imine nitrogen, making them sites for electrophilic interaction. The hydrogen atoms of the NH and NH2 groups would be expected to show positive potential, making them potential sites for nucleophilic interaction or hydrogen bonding. rsc.org The MEP analysis provides a comprehensive picture of the molecule's reactivity and intermolecular interaction sites. mdpi.com
Theoretical Investigations of Reaction Mechanisms
Computational chemistry is not only used to study the properties of stable molecules but also to investigate the pathways of chemical reactions.
The formation of a semicarbazone involves the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and semicarbazide. numberanalytics.com This reaction typically proceeds in a stepwise manner, involving a nucleophilic addition followed by a dehydration step. numberanalytics.com
Theoretical calculations can elucidate the detailed mechanism of this reaction by identifying the transition states and intermediates along the reaction pathway. Transition state theory allows for the calculation of the activation energies for each step, providing insights into the reaction kinetics. researchgate.net
The general mechanism for semicarbazone formation is as follows:
Nucleophilic Attack: The nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of the 1,2-diphenylethanone, leading to the formation of a tetrahedral intermediate. numberanalytics.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate is then dehydrated, typically under acidic conditions, to form the final semicarbazone product. numberanalytics.com The removal of a water molecule results in the formation of the C=N double bond. numberanalytics.com
By performing transition state calculations, researchers can determine the geometry of the transition state for each step and calculate the corresponding energy barriers. This information is crucial for understanding the factors that influence the reaction rate, such as the role of catalysts and the effect of substituents on the reactants. researchgate.net Quantum mechanical studies can reproduce experimental activation energies and provide a molecular-level understanding of the reaction mechanism. researchgate.net
Determination of Thermodynamic and Kinetic Parameters
Theoretical calculations are instrumental in determining the thermodynamic and kinetic parameters of a chemical reaction or a stable molecule. For a compound like this compound, these parameters would shed light on its stability and reactivity.
Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) are crucial for understanding the stability of the molecule. Kinetic parameters, most notably the activation energy (Ea), are vital for predicting reaction rates. These parameters are typically computed using quantum chemical methods like Density Functional Theory (DFT).
A computational study on the formation of other semicarbazones has shown that the reaction proceeds through transition states with specific activation energies. ichem.md For instance, the formation of some semicarbazones involves two transition steps, with the first transition step often having a significant energy barrier and a positive Gibbs free energy of activation, indicating a non-spontaneous, energy-requiring step. ichem.md The subsequent step can be exothermic and spontaneous. ichem.md
While these general principles apply, specific values for the activation energy, enthalpy, and Gibbs free energy for this compound have not been reported in the available literature.
Table 1: Hypothetical Thermodynamic and Kinetic Parameters for this compound
| Parameter | Symbol | Hypothetical Value | Unit |
| Activation Energy | Ea | Data not available | kJ/mol |
| Enthalpy of Formation | ΔHf° | Data not available | kJ/mol |
| Gibbs Free Energy of Formation | ΔGf° | Data not available | kJ/mol |
| Entropy | S° | Data not available | J/(mol·K) |
| Note: This table is for illustrative purposes only. No experimental or theoretical data for these parameters for this compound were found in the public domain. |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is a critical computational task to identify the most stable three-dimensional structure of a molecule. This is achieved by exploring the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. scispace.com By identifying the minima on the PES, the most stable conformers can be determined.
For semicarbazones, which possess several rotatable bonds, multiple conformers can exist. Computational studies on other semicarbazone derivatives, such as phenylisoxazole semicarbazones, have utilized DFT methods to identify the most stable conformers in both gas and liquid phases. researchgate.net These studies often reveal a preference for specific geometric configurations, such as a cisE form. researchgate.net
A thorough conformational analysis of this compound would involve systematically rotating the single bonds and calculating the energy at each step to map out the PES. However, no such specific analysis or resulting potential energy surface data for this compound has been published.
Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. aps.org Computational chemistry plays a key role in predicting the NLO properties of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
The calculation of NLO properties is typically performed using quantum chemical methods, often DFT, coupled with a suitable basis set. These calculations can provide insights into how the electronic structure of a molecule gives rise to its NLO response. For a molecule to have a non-zero first hyperpolarizability, it must lack a center of inversion.
While computational studies have been performed on various organic molecules to determine their NLO properties, specific calculations for the first hyperpolarizability of this compound are not found in the reviewed scientific literature.
Table 2: Hypothetical Non-Linear Optical Properties for this compound
| Property | Symbol | Hypothetical Value | Unit |
| First Hyperpolarizability | β | Data not available | esu |
| Note: This table is for illustrative purposes only. No experimental or theoretical data for the NLO properties of this compound were found in the public domain. |
Reaction Mechanisms and Chemical Transformations of 1z 1,2 Diphenylethanone Semicarbazone
Detailed Reaction Mechanism of Semicarbazone Formation
The synthesis of (1Z)-1,2-diphenylethanone semicarbazone from its parent ketone, 1,2-diphenylethanone, and semicarbazide (B1199961) is a classic condensation reaction. numberanalytics.comnumberanalytics.com The process is a multi-step sequence involving nucleophilic addition followed by dehydration, typically catalyzed by a weak acid. numberanalytics.comlibretexts.orglibretexts.org The optimal pH for such reactions is generally between 3 and 5. numberanalytics.com
The reaction initiates with the nucleophilic attack of the semicarbazide molecule on the electrophilic carbonyl carbon of 1,2-diphenylethanone. numberanalytics.comnumberanalytics.com Semicarbazide possesses three nitrogen atoms, but only the terminal nitrogen of the hydrazine (B178648) moiety (-NH2) acts as the primary nucleophile. doubtnut.comquora.com This is because the electron pairs on the other two nitrogen atoms are less available for donation, a concept detailed in section 5.1.4. The attack on the carbonyl carbon leads to the rehybridization of this carbon from sp² to sp³, forming a tetrahedral intermediate known as an alkoxide. numberanalytics.comvedantu.com
Following the initial nucleophilic attack, a series of proton transfers occurs to neutralize the resulting charged tetrahedral intermediate. libretexts.orgnumberanalytics.com Typically, the negatively charged oxygen atom (the alkoxide) is protonated by the acidic medium, while the newly bonded, positively charged nitrogen is deprotonated. This rapid acid-base chemistry results in the formation of a neutral, stable intermediate called a carbinolamine, also known as a hemiaminal. libretexts.orgchegg.comlibretexts.org This carbinolamine intermediate contains both a hydroxyl (-OH) group and an amino group attached to the same carbon atom that was originally the carbonyl carbon.
The selectivity of which nitrogen atom in semicarbazide acts as the nucleophile is a direct consequence of electronic effects within the molecule. doubtnut.com Semicarbazide (H₂N-NH-C(=O)-NH₂) has two nitrogen atoms directly attached to the carbonyl group and one terminal nitrogen.
Resonance Effect : The lone pairs of electrons on the two nitrogen atoms adjacent to the carbonyl group are involved in resonance with the electron-withdrawing carbonyl group. doubtnut.comquora.com This delocalization spreads the electron density over the N-C-O system, making these lone pairs significantly less available to act as nucleophiles. doubtnut.com
Inductive Effect : The electronegative oxygen atom also exerts an electron-withdrawing inductive effect through the sigma bonds, further reducing the electron density and nucleophilicity of the adjacent nitrogen atoms. libretexts.orgchemistrysteps.com
In contrast, the lone pair on the terminal -NH₂ nitrogen is not involved in this resonance delocalization. quora.com Consequently, it is the most electron-rich and most nucleophilic nitrogen atom, and it is this site that exclusively attacks the carbonyl carbon. doubtnut.com
Functional Group Interconversions and Derivatization
Semicarbazones are highly crystalline and stable compounds, making them excellent derivatives for the purification and characterization of aldehydes and ketones. ijcce.ac.irwikipedia.org However, their most significant chemical transformation is often the regeneration of the original carbonyl compound.
The conversion of this compound back to 1,2-diphenylethanone is a crucial deprotection strategy in organic synthesis. This transformation can be achieved through several methods, most of which involve the hydrolysis or oxidation of the C=N bond. ijcce.ac.iracs.org
The classic method is hydrolysis with an aqueous acid, which effectively reverses the formation reaction. researchgate.net However, a variety of other reagents have been developed to achieve this transformation, often under milder or more specific conditions. ijcce.ac.irijcce.ac.ir These methods are advantageous as they can be faster, more efficient, and avoid harsh conditions that might affect other functional groups in a complex molecule. For example, reacting semicarbazones with gaseous nitrogen dioxide or tetra-n-alkylammonium bromates can regenerate the parent carbonyl in high yields. ijcce.ac.ir
Below is a table summarizing various methods for the regeneration of carbonyl compounds from their semicarbazone derivatives.
| Reagent/Method | Conditions | Noteworthy Features |
| Gaseous Nitrogen Dioxide (NO₂) | Gas-solid reaction at room temperature | Fast, simple, and does not require a catalyst or solvent. ijcce.ac.irresearchgate.net |
| Tetra-n-alkylammonium Bromates | Refluxing in an appropriate solvent | Good yields, simple product recovery. |
| Potassium Bromate (KBrO₃) / HClO₄ | 50% aqueous acetic acid at ambient temperature | Quantitative regeneration of carbonyls. |
| Thallium Triacetate (Tl(OAc)₃) | Reflux | Yielded carbonyls in 65-90% after long reflux times. |
| Wet Silica-Supported Permanganate | Solvent-free conditions | An environmentally friendly method using a solid support. ijcce.ac.ir |
Modification of the Phenyl Rings through Electrophilic Aromatic Substitution
The delocalized pi electrons within the aromatic rings of this compound are susceptible to attack by strong electrophiles, leading to electrophilic aromatic substitution (SEAr) reactions. libretexts.org The feasibility and regioselectivity of such substitutions are governed by the electronic nature of the substituents attached to each phenyl ring. The molecule contains two distinct phenyl rings: one attached to the carbonyl carbon (C1) and the other as part of the benzyl (B1604629) group at C2.
Phenyl Ring of the Benzyl Group: The benzyl group's phenyl ring is substituted with a -CH2-C(Ph)=N-NH-CO-NH2 moiety. The primary influence comes from the alkyl spacer (-CH2-), which is a weak activating group. Therefore, this ring is expected to undergo electrophilic substitution at the ortho and para positions, analogous to toluene.
Given these considerations, electrophilic substitution reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br2 with a Lewis acid catalyst like FeBr3) would likely lead to a mixture of products, with substitution occurring on both rings. The precise outcome and product distribution would depend on the specific reaction conditions and the relative activating/deactivating strengths of the complex substituent.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Potential Product Description |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto one or both phenyl rings, likely at the ortho/para positions of the benzyl ring and the meta position of the C1-phenyl ring. |
| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom (-Br) onto one or both phenyl rings, following similar regioselectivity as nitration. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (-COR) onto the more activated benzyl ring, primarily at the para position due to steric hindrance. |
Reactions at the Terminal Primary Amine Group of the Semicarbazone Unit
The semicarbazone moiety contains a terminal primary amine group (-NH₂) that retains its nucleophilic character. byjus.com This group is the most reactive site for reactions with various electrophiles, allowing for the synthesis of a wide range of N-substituted derivatives.
Common transformations include:
Acylation: The terminal amine can be readily acylated by reacting with acid chlorides or anhydrides. For instance, treatment with acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. core.ac.uk
Reaction with Isocyanates: The nucleophilic amine readily adds to the electrophilic carbon of an isocyanate (R-N=C=O) to form substituted urea (B33335) derivatives (specifically, biurea (B89910) derivatives in this context). rsc.orgfinechem-mirea.ru The reactivity of the isocyanate is influenced by its substituent, with electron-withdrawing groups enhancing the reaction rate. rsc.orgnih.gov
These reactions provide a straightforward method for elaborating the semicarbazone structure, attaching various functional groups to the terminal nitrogen.
Table 2: Reactions at the Terminal Amine
| Reaction Type | Reagent | Product Class | General Mechanism |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | N-acyl semicarbazone | Nucleophilic acyl substitution |
| Reaction with Isocyanate | Phenyl Isocyanate (PhNCO) | Substituted Biurea | Nucleophilic addition to the isocyanate carbon |
Cyclization Reactions involving the Semicarbazone Moiety
The semicarbazone functional group serves as a versatile precursor for the synthesis of five-membered heterocyclic rings through intramolecular cyclization reactions. These transformations typically involve the atoms of the C=N-NH-C=O backbone and are often promoted by specific reagents or conditions.
Formation of 1,3,4-Oxadiazoles: Semicarbazones can undergo oxidative cyclization to yield 2-amino-5-substituted-1,3,4-oxadiazoles. This transformation involves the formation of a new carbon-oxygen bond. A variety of oxidizing agents have been employed for this purpose, including iodine, ceric ammonium (B1175870) nitrate, and potassium iodate. nih.govasianpubs.orgresearchgate.netorganic-chemistry.org The reaction of this compound under these conditions would be expected to produce 5-benzyl-5-phenyl-2-amino-1,3,4-oxadiazoline derivatives.
Formation of 1,3,4-Thiadiazoles: While the direct conversion of a semicarbazone to a thiadiazole is not typical, its sulfur analog, (1Z)-1,2-diphenylethanone thiosemicarbazone, is a common starting material for 2-amino-1,3,4-thiadiazoles. The cyclization is generally achieved by dehydration using strong acids like concentrated sulfuric acid or polyphosphoric acid. nih.govjocpr.com Oxidative methods, for example using ferric chloride (FeCl3), can also be employed to facilitate the ring closure of thiosemicarbazones. sbq.org.br
Formation of 1,2,4-Triazoles: Semicarbazones can be cyclized to form 1,2,4-triazole (B32235) derivatives. Treatment with a base, such as 2% aqueous sodium hydroxide, can induce intramolecular cyclization to yield 1,2,4-triazolin-3-one structures. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amide nitrogen onto the imine carbon. Studies have shown that the cyclization of aryl semicarbazones can lead to the formation of substituted 2H-1,2,4-triazol-3(4H)-ones. nih.gov While some acid-promoted cyclizations have been reported, they are more effective for semicarbazones derived from aliphatic aldehydes and are generally unsuccessful for those derived from aromatic ketones like deoxybenzoin (B349326). mdpi.comsciforum.net
Table 3: Potential Cyclization Reactions of Semicarbazones and Related Thiosemicarbazones
| Target Heterocycle | Starting Material | Typical Reagents/Conditions | Expected Product from Deoxybenzoin Derivative |
|---|---|---|---|
| 1,3,4-Oxadiazole | Semicarbazone | I₂, K₂CO₃ or Ceric Ammonium Nitrate (CAN) | 2-Amino-5-benzyl-5-phenyl-1,3,4-oxadiazoline |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Conc. H₂SO₄ or Polyphosphoric Acid (PPA) | 2-Amino-5-benzyl-5-phenyl-1,3,4-thiadiazole |
| 1,2,4-Triazole | Semicarbazone | Aqueous NaOH, heat | 4,5-Diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives |
Coordination Chemistry of 1z 1,2 Diphenylethanone Semicarbazone and Its Metal Complexes
Semicarbazone as a Ligand: Coordination Behavior and Ligand Field Theory
Semicarbazones are versatile ligands due to the presence of several potential donor sites and their ability to exist in keto-enol tautomeric forms. sathyabama.ac.incore.ac.uk The coordination behavior is heavily influenced by the nature of the starting carbonyl compound, the metal ion, the reaction conditions, and the presence of other co-ligands.
(1Z)-1,2-diphenylethanone semicarbazone possesses three potential coordination sites: the oxygen atom of the carbonyl group (C=O), the nitrogen atom of the azomethine group (C=N), and the terminal amine nitrogen (-NH₂). sathyabama.ac.in
Azomethine Nitrogen (N_imine): The nitrogen atom of the imine group is a primary site for coordination to metal ions. Its involvement is consistently observed across a vast range of semicarbazone complexes.
Carbonyl Oxygen (O_keto): The oxygen atom of the semicarbazide (B1199961) moiety is another principal coordination site. In its neutral keto form, the ligand coordinates through this oxygen atom. sathyabama.ac.innih.gov
Terminal Amine Nitrogen (N_amine): The nitrogen atom of the terminal -NH₂ group is generally not involved in coordination. Its lone pair of electrons is less available for donation compared to the azomethine nitrogen and carbonyl oxygen.
In solution, the ligand can undergo deprotonation of the amide proton (-CO-NH-), leading to its enol form. This deprotonation allows the ligand to act as an anionic species, coordinating through the enolate oxygen, which alters the electronic properties of the resulting complex.
The arrangement of donor atoms allows this compound to function as a multidentate ligand, forming stable chelate rings with metal ions.
Bidentate (N,O) Chelation: The most common coordination mode for semicarbazones is as a neutral or anionic bidentate ligand. sathyabama.ac.innih.gov It coordinates through the azomethine nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. nih.gov This mode has been confirmed in numerous ruthenium complexes of analogous benzaldehyde (B42025) semicarbazones. nih.gov
Tridentate (ONO, NNO) Chelation: Depending on the structure of the parent aldehyde or ketone, semicarbazones can also act as tridentate ligands. For instance, ligands derived from 2-acetylpyridine (B122185) coordinate in a tridentate NNO fashion. ias.ac.in In some Ni(II) complexes of naphthaquinone semicarbazone, the ligand acts as a tridentate mono-deprotonated species. nih.gov
Tetradentate (N₂O₂) Chelation: In the case of benzil (B1666583) bis(semicarbazone), where two semicarbazone moieties are present, the ligand can act as a tetradentate N₂O₂ chelator, coordinating to a single metal center through both azomethine nitrogens and both carbonyl oxygens. researchgate.net This has been observed in cobalt(II) complexes. researchgate.net
Synthesis and Characterization of Metal-Semicarbazone Complexes
The synthesis of metal complexes with semicarbazone ligands is typically straightforward, yielding stable, often colored, solid products.
Complexes of this compound and its analogues are generally prepared by reacting the ligand with a metal salt in a suitable solvent. The common procedure involves mixing a hot ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal salt, such as a chloride, nitrate, or acetate (B1210297). researchgate.netimedpub.comnih.gov The reaction mixture is often refluxed for several hours, after which the complex precipitates upon cooling. researchgate.netmdpi.com
A wide array of transition metal complexes with semicarbazone ligands have been reported, including those with:
Co(II): Cobalt(II) complexes of benzil bis(semicarbazone) have been synthesized and characterized. researchgate.net Other Co(II) complexes with various semicarbazones have also been extensively studied. researchgate.netresearchgate.net
Ni(II): Nickel(II) readily forms complexes with semicarbazone ligands. nih.govresearchgate.netnih.gov Studies on ligands from 1,2-diphenylethane-1,2-dione dihydrazone (a close analogue) and naphthaquinone semicarbazone nih.gov have yielded stable Ni(II) complexes.
Cu(II): Copper(II) complexes are widely reported and have been synthesized with numerous semicarbazone ligands derived from salicylaldehyde (B1680747) and 2-acetylpyridine. ias.ac.inimedpub.comresearchgate.net
Zn(II) and Cd(II): Zinc(II) and Cadmium(II), having d¹⁰ electronic configurations, form stable complexes with semicarbazones, which are useful for comparative structural and biological studies. researchgate.netwisdomlib.orgnih.govresearchgate.net
Mn(II): Manganese(II) complexes with various semicarbazone ligands have been synthesized and characterized. researchgate.net
While complexes with Dy, Er, and V are less common in the reviewed literature for this specific class of ligands, the versatile chelating nature of semicarbazones suggests that such complexes could likely be formed under appropriate synthetic conditions.
Spectroscopic techniques are essential for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes. core.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The key diagnostic bands are the stretching vibrations of the carbonyl (ν(C=O)) and azomethine (ν(C=N)) groups. Upon coordination of the carbonyl oxygen to the metal center, the ν(C=O) band typically shifts to a lower frequency (lower wavenumber). researchgate.net Similarly, a shift in the ν(C=N) band indicates the involvement of the azomethine nitrogen in chelation. The absence of the ν(O-H) band from the enol form and the appearance of new bands at lower frequencies, attributable to ν(M-O) and ν(M-N) vibrations, further confirm complexation.
| Compound | ν(C=O) | ν(C=N) | Reference |
|---|---|---|---|
| 2-Acetylpyridine Semicarbazone (HL1) | 1717 | 1614 | ias.ac.in |
| [Cu(HL1)Cl₂] | - | 1600 | ias.ac.in |
| Salicylaldehyde Semicarbazone (H₂L1) | 1680 | 1615 | researchgate.net |
| [Zn₂(HL1)₂(CH₃COO)₂] | 1649 | 1604 | researchgate.net |
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The spectra typically show intense bands in the UV region due to π→π* and n→π* intra-ligand transitions. nih.gov Upon complexation, new bands may appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions or d-d electronic transitions of the metal ion. nih.gov The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netnih.gov
| Complex | Absorption Bands (nm) | Assignment | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(BscH₂)(Gly)(NO₃) | 500, 645 | d-d transitions | Octahedral | researchgate.net |
| [Ni(L)(Cl)(H₂O)₂] | 380, 480, 670 | d-d transitions | Octahedral | researchgate.net |
| [CuL] (L=hydrazone) | 400-498 | d-d / Charge Transfer | Octahedral | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), low-spin Ni(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand is confirmed by the downfield shift or disappearance of the signal for the amide proton (N-H) upon deprotonation and complexation. researchgate.netnih.gov Protons adjacent to the coordination sites also experience shifts in their resonance signals.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is used to study complexes with unpaired electrons (paramagnetic), such as those of Cu(II), Mn(II), and high-spin Co(II). The EPR spectrum provides information about the electronic environment of the metal ion, and the calculated g-tensor values can help to distinguish between different coordination geometries. core.ac.ukresearchgate.net
Mass Spectrometry: Mass spectrometry is employed to confirm the formation of the complex by identifying the molecular ion peak, which corresponds to the expected mass of the complex. The fragmentation pattern can also provide additional structural information. researchgate.netrdd.edu.iq
Octahedral Geometry: This is a very common coordination geometry for semicarbazone complexes, especially with Co(II) and Ni(II). researchgate.net For example, X-ray crystallography of Ni(II) complexes with naphthaquinone semicarbazone revealed a distorted octahedral coordination geometry where two tridentate ligands bind to the metal center. nih.gov Cobalt(II) complexes with benzil bis(semicarbazone) and amino acids are also proposed to have high-spin octahedral geometries based on spectral and magnetic data. researchgate.net
Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Cu(II) (d⁹) complexes. nih.govmdpi.com Novel Ni(II) complexes derived from semicarbazones containing benzimidazole (B57391) and salicylaldehyde moieties were found to adopt a nearly square planar geometry, with the ligand acting as a tetradentate N,N,N,O donor. nih.gov
Tetrahedral Geometry: While less common than octahedral, tetrahedral geometry can be adopted, particularly by d¹⁰ ions like Zn(II) or d⁷ ions like Co(II) with certain ligands. researchgate.net For instance, based on spectral and analytical data, some Mn(II), Co(II), Ni(II), Zn(II), and Cd(II) complexes have been proposed to have four-coordinate tetrahedral structures. researchgate.netresearchgate.net
The final geometry is a result of a delicate balance between the electronic preferences of the metal ion (ligand field stabilization energy), the steric bulk of the ligand, and crystal packing forces.
Theoretical Investigations of Metal-Ligand Interactions
Theoretical studies are crucial for understanding the nature of bonding and electronic properties within coordination complexes.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Intermolecular Interactions within Complexes
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netscribd.comwalisongo.ac.id This analysis allows for the characterization of metal-ligand bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions based on the properties at the bond critical points (BCPs). nih.gov QTAIM can elucidate the nature and strength of both covalent bonds and weaker intermolecular interactions that contribute to the stability of the crystal structure. researchgate.net While QTAIM has been applied to investigate metal-ligand interactions in various complexes, including those with semicarbazone-based ligands, no specific QTAIM analysis for complexes of this compound has been reported in the searched scientific literature. researchgate.netresearchgate.net
Stability, Reactivity, and Redox Properties of this compound Metal Complexes
The stability, reactivity, and electrochemical behavior of metal complexes are fundamental to their potential applications. Semicarbazone and thiosemicarbazone complexes are known to be stable under physiological conditions. jmchemsci.com The stability of metal complexes is influenced by factors such as the nature of the metal ion and the basicity and chelation properties of the ligand. scribd.com
The reactivity of these complexes can involve processes centered on the metal or the ligand. Ligands that can exist in multiple stable oxidation states are termed "redox-active" or "non-innocent," and they can impart rich electrochemical properties to their metal complexes. researchgate.netsemanticscholar.org The redox properties of such complexes are often investigated using techniques like cyclic voltammetry, which can reveal reversible or irreversible oxidation and reduction processes. researchgate.netnih.gov These processes can be associated with either the metal center (e.g., M(II)/M(III) couple) or the ligand itself. researchgate.net Despite the general understanding of these properties in related systems, specific data on the thermal stability, kinetic lability, characteristic reactions, or the redox potentials of this compound metal complexes could not be located.
Advanced Research Applications and Future Directions for 1z 1,2 Diphenylethanone Semicarbazone
Development of Next-Generation Sustainable Synthetic Methodologies
The synthesis of semicarbazones, including (1Z)-1,2-diphenylethanone semicarbazone, is undergoing a significant transformation driven by the principles of green chemistry. geneseo.edu Traditional methods often involved prolonged reaction times at high temperatures using toxic solvents. geneseo.edu Modern research focuses on creating efficient, environmentally benign, and economically viable synthetic routes.
Emerging sustainable methods include:
Microwave-Assisted Synthesis (MWAS): This technique dramatically reduces reaction times from hours to mere seconds or minutes, while often providing higher yields and cleaner products compared to conventional refluxing methods. asianpubs.orgnih.govresearchgate.net For instance, a variety of semicarbazones have been synthesized in 60-80 seconds with yields between 85-96%, a significant improvement over the 3-4 hours and 68-78% yields of conventional methods. asianpubs.org
Ultrasound-Assisted Synthesis: Sonochemical methods, which utilize the energy of acoustic cavitation, offer another green alternative. mdpi.com These reactions can often be performed at room temperature, reducing energy consumption and providing high yields in short timeframes. rsc.orgnih.gov The synthesis of various heterocyclic compounds, including derivatives that can be formed from semicarbazones, has been successfully achieved using ultrasound, often in aqueous media and without the need for catalysts. rsc.orgnih.govrasayanjournal.co.in
Green Solvents: The replacement of volatile and toxic organic solvents is a cornerstone of green synthesis. hakon-art.com Research has shown that semicarbazones can be produced in quantitative yields at room temperature within minutes using biodegradable and low-toxicity solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) (DMI). geneseo.edutechnologypublisher.comgeneseo.edu Studies have optimized the solvent-to-water ratio, finding an 80:20 mix for ethyl lactate and a 92:8 mix for DMI to be most effective. geneseo.edu
Solvent-Free and Mechanochemical Methods: An even more sustainable approach is the elimination of solvents altogether. ijcce.ac.ir Mechanochemistry, such as ball-milling, allows for the quantitative synthesis of semicarbazones by grinding the solid reactants together at room temperature. ijcce.ac.irresearchgate.net This method is fast, simple, produces minimal waste, and avoids the use of any catalysts or solid supports. ijcce.ac.ir
Table 1: Comparison of Synthetic Methodologies for Semicarbazones
| Methodology | Typical Reaction Time | Yield (%) | Key Advantages | Citations |
|---|---|---|---|---|
| Conventional Reflux | 3-4 hours | 68-78 | Established method | asianpubs.org |
| Microwave-Assisted | 50-80 seconds | 85-96 | Rapid, high yield, clean product | asianpubs.orgnih.gov |
| Ultrasound-Assisted | 15-35 minutes | ~90 | Energy efficient, can be catalyst-free | rsc.orgnih.gov |
| Green Solvents (e.g., Ethyl Lactate) | ~17 minutes | ~90 | Renewable, low toxicity, room temp. | technologypublisher.comgeneseo.edu |
| Solvent-Free (Ball-Milling) | ~45 minutes | Quantitative | No solvent waste, simple, efficient | ijcce.ac.irresearchgate.net |
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Structural Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to exploring its applications. This is achieved through a synergistic combination of advanced spectroscopic methods and computational chemistry.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the formation of the semicarbazone by identifying key functional groups. The presence of peaks for C=O and C=N stretching, typically in the ranges of 1650-1685 cm⁻¹ and 1555-1610 cm⁻¹ respectively, confirms the product's structure. hakon-art.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of protons within the molecule, helping to confirm the absence of starting materials and the successful formation of the desired isomer. asianpubs.orghakon-art.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming that the condensation reaction has occurred as expected. asianpubs.org
Computational Analysis:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for gaining deeper structural and electronic insights. ccsenet.orgresearchgate.net These computational studies can model the molecule's geometry, including bond lengths and angles, with high accuracy. orientjchem.orgnih.gov DFT is also used to investigate the reaction mechanism of semicarbazone formation, identifying transition states and intermediates to understand the reaction's thermodynamics and kinetics. orientjchem.orgresearchgate.net Furthermore, DFT calculates key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are vital for predicting reactivity and electronic behavior. mdpi.comnih.gov
Table 2: Spectroscopic and Computational Techniques for Structural Analysis
| Technique | Type | Information Obtained | Citations |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Spectroscopic | Identification of key functional groups (e.g., C=O, C=N) | hakon-art.com |
| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Elucidation of the molecular framework and proton environments | asianpubs.org |
| Mass Spectrometry (MS) | Spectroscopic | Confirmation of molecular weight and formula | asianpubs.org |
| Density Functional Theory (DFT) | Computational | Optimized geometry, bond parameters, reaction mechanisms, electronic properties (HOMO/LUMO) | orientjchem.orgnih.govresearchgate.net |
Rational Design of this compound Derivatives through Computational Chemistry
Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with tailored properties, particularly for pharmacological applications. These in silico methods allow researchers to predict the potential efficacy of new compounds before undertaking time-consuming and expensive synthesis. quickcompany.in
Key computational design strategies include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying key molecular descriptors (e.g., van der Waals volume, electronegativity) that influence activity, QSAR models can guide the design of new, more potent derivatives. researchgate.netnih.gov
Molecular Docking: This technique simulates the interaction between a ligand (the semicarbazone derivative) and a biological target, such as a protein or enzyme. quickcompany.innih.gov Docking predicts the preferred binding mode and estimates the binding affinity, helping to select the most promising candidates for synthesis. nih.govresearchgate.net Studies have used programs like AutoDock to explore the binding of semicarbazones to various human proteins. quickcompany.in
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the specific bonds (e.g., hydrogen bonds, pi-cation interactions) that are crucial for binding. nih.gov
This computational workflow allows for a targeted approach to drug discovery, enhancing the efficiency of identifying lead compounds with improved pharmacological profiles. quickcompany.innih.gov
Table 3: Workflow for Rational Drug Design of Semicarbazone Derivatives
| Step | Description | Computational Tools | Citations |
|---|---|---|---|
| 1. Target Identification | Select a relevant biological target (e.g., enzyme, receptor). | - | nih.gov |
| 2. Lead Compound Identification | Identify a starting molecule, such as this compound. | - | quickcompany.in |
| 3. QSAR Model Development | Build a model relating structural features to activity for a series of analogs. | QSAR Software | researchgate.netresearchgate.net |
| 4. Virtual Library Design | Create a library of new derivatives based on QSAR insights. | Marvin Sketch, etc. | quickcompany.in |
| 5. Molecular Docking | Screen the virtual library against the target to predict binding affinity. | AutoDock, Glide | quickcompany.innih.gov |
| 6. MD Simulations | Analyze the stability of the most promising ligand-target complexes. | Desmond | nih.gov |
| 7. ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Various | nih.gov |
| 8. Synthesis & In Vitro Testing | Synthesize and experimentally validate the most promising candidates. | - | nih.gov |
Exploration of this compound and its Derivatives in Materials Science
The unique structural and electronic properties of semicarbazones and their metal complexes open up avenues for their application in materials science, particularly in the development of chemical sensors and catalysts. ijsrst.comnih.gov
Chemical Sensing: Semicarbazone derivatives have been developed as effective chemosensors for detecting metal ions. For example, a piperidin-4-one semicarbazone derivative has been reported as a highly selective and sensitive fluorescent chemosensor for nickel (Ni²⁺) ions in aqueous solutions. analchemres.org The binding of the Ni²⁺ ion to the semicarbazone ligand results in a significant enhancement of its fluorescence intensity, allowing for the quantitative detection of the metal ion with a low detection limit of 1 x 10⁻⁷ mol dm⁻³. analchemres.org This sensing capability can be integrated into materials, such as polysulfone films, for potential filtration and monitoring applications. analchemres.org
Catalytic Applications: Metal complexes of semicarbazones and their sulfur analogs, thiosemicarbazones, are gaining attention as versatile catalysts. ajchem-b.com The ligand's ability to chelate and stabilize a metal center is crucial for its catalytic activity. mdpi.com Palladium complexes of thiosemicarbazones, for instance, have been successfully employed as catalysts in important carbon-carbon bond-forming reactions, such as the Mizoroki-Heck and Suzuki cross-coupling reactions. mdpi.com The denticity and electronic nature of the semicarbazone ligand can be tuned by changing substituents, which in turn influences the efficiency and selectivity of the catalytic process. mdpi.com
Table 4: Applications of Semicarbazones in Materials Science
| Application | Example Compound/Complex | Principle of Operation | Potential Use | Citations |
|---|---|---|---|---|
| Chemical Sensing | Piperidin-4-one semicarbazone | Chelation-enhanced fluorescence upon binding Ni²⁺ ions | Environmental monitoring, industrial process control | analchemres.org |
| Catalysis | Palladium(II) thiosemicarbazone complexes | Stabilization of the metal center during the catalytic cycle of cross-coupling reactions | Synthesis of fine chemicals, pharmaceuticals | mdpi.com |
Future Perspectives in the Coordination Chemistry of Semicarbazones for Novel Supramolecular Assemblies
The field of coordination chemistry offers exciting future directions for this compound and its derivatives. Semicarbazones are highly versatile ligands due to the presence of multiple potential donor sites—the imine nitrogen, the carbonyl oxygen, and other nitrogen atoms in the semicarbazide (B1199961) backbone. ccsenet.orgtaylorandfrancis.com This versatility allows them to coordinate with metal ions in various modes.
Typically, semicarbazones act as neutral bidentate ligands, coordinating through the imine nitrogen and carbonyl oxygen to form a stable five-membered chelate ring. acs.orgnih.gov However, under certain conditions, they can deprotonate to the enol form and act as monoanionic bidentate ligands. nih.gov The presence of additional donor groups in the parent aldehyde or ketone moiety can also lead to tridentate coordination. acs.orgnih.gov
This tunable coordination behavior is key to the rational design of novel supramolecular assemblies. By carefully selecting the metal ion and modifying the semicarbazone ligand structure, chemists can control the self-assembly process to create complex architectures, including:
Coordination Polymers: One-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks with predictable topologies and potential applications in gas storage, separation, or catalysis. mdpi.com
Discrete Polynuclear Cages: Self-assembled, cage-like structures capable of encapsulating guest molecules, with potential uses in drug delivery or molecular sensing.
Metallo-supramolecular Helicates: Helical structures formed by the wrapping of ligand strands around multiple metal ions.
The future in this area lies in designing semicarbazone ligands with specific steric and electronic properties to direct the formation of supramolecular structures with desired functions. The ability to control the coordination mode—for example, by varying substituents or reaction conditions—will be crucial for building these sophisticated materials from the bottom up. acs.orgnih.gov
Table 5: Coordination Modes and Potential Supramolecular Architectures
| Ligand Form | Coordination Mode | Donor Atoms | Potential Architecture | Citations |
|---|---|---|---|---|
| Keto (Neutral) | Bidentate | Imine N, Carbonyl O | Simple mononuclear complexes, linear polymers | acs.orgnih.gov |
| Enol (Anionic) | Bidentate | Imine N, Enolic O | Bridged dinuclear complexes, layered polymers | nih.gov |
| Keto (Neutral) with additional donor | Tridentate | Imine N, Carbonyl O, X | Polynuclear cages, complex 3D frameworks | acs.orgnih.gov |
Q & A
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding, π-stacking) in semicarbazone crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
